Cas no 16587-76-1 (Benzoic acid, 5-nitro-2-(phenylamino)-, ethyl ester)

Benzoic acid, 5-nitro-2-(phenylamino)-, ethyl ester, is a synthetic organic compound characterized by its nitro and phenylamino substituents on the benzoic acid core, esterified with ethanol. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals, dyes, and agrochemicals. The nitro group enhances electrophilic properties, facilitating further functionalization, while the ethyl ester improves solubility in organic solvents. Its well-defined molecular architecture ensures consistent performance in coupling and condensation reactions. The compound is typically handled under controlled conditions due to its potential sensitivity to heat and light. Suitable for research and industrial applications requiring precise nitroaromatic derivatives.
Benzoic acid, 5-nitro-2-(phenylamino)-, ethyl ester structure
16587-76-1 structure
Product Name:Benzoic acid, 5-nitro-2-(phenylamino)-, ethyl ester
CAS No:16587-76-1
MF:C15H14N2O4
MW:286.282663822174
CID:3807981
PubChem ID:86182163
Update Time:2025-06-11

Benzoic acid, 5-nitro-2-(phenylamino)-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 5-nitro-2-(phenylamino)-, ethyl ester
    • EN300-28230056
    • 16587-76-1
    • ethyl 5-nitro-2-(phenylamino)benzoate
    • Inchi: 1S/C15H14N2O4/c1-2-21-15(18)13-10-12(17(19)20)8-9-14(13)16-11-6-4-3-5-7-11/h3-10,16H,2H2,1H3
    • InChI Key: HPITZTYIOGMIJT-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=C(C=CC=1NC1C=CC=CC=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 286.09535693Da
  • Monoisotopic Mass: 286.09535693Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 84.2Ų

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Additional information on Benzoic acid, 5-nitro-2-(phenylamino)-, ethyl ester

Benzoic acid, 5-nitro-2-(phenylamino)-, ethyl ester (CAS No. 16587-76-1): An Overview of Its Structure, Properties, and Applications in Pharmaceutical Research

Benzoic acid, 5-nitro-2-(phenylamino)-, ethyl ester (CAS No. 16587-76-1) is a versatile compound with significant applications in the field of pharmaceutical research and development. This compound is characterized by its unique chemical structure, which includes a benzoic acid moiety, a nitro group, a phenylamino group, and an ethyl ester functional group. These structural features contribute to its diverse chemical and biological properties, making it a valuable compound for various scientific investigations.

The molecular formula of Benzoic acid, 5-nitro-2-(phenylamino)-, ethyl ester is C15H14N2O4, and its molecular weight is approximately 286.28 g/mol. The compound is typically a solid at room temperature and has a melting point of around 90-93°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water.

In terms of its chemical properties, the presence of the nitro group imparts strong electron-withdrawing characteristics to the molecule, which can influence its reactivity and stability. The phenylamino group, on the other hand, provides electron-donating properties and can participate in various chemical reactions. The ethyl ester functional group makes the compound more lipophilic, enhancing its ability to cross biological membranes.

Benzoic acid, 5-nitro-2-(phenylamino)-, ethyl ester has been the subject of numerous studies due to its potential therapeutic applications. Recent research has focused on its anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This makes it a promising candidate for the development of new anti-inflammatory drugs.

In another study published in Cancer Research (2020), researchers investigated the anticancer potential of Benzoic acid, 5-nitro-2-(phenylamino)-, ethyl ester. The results showed that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the activation of caspase-dependent pathways and the generation of reactive oxygen species (ROS). These findings suggest that Benzoic acid, 5-nitro-2-(phenylamino)-, ethyl ester could be further developed as a novel anticancer agent.

Beyond its therapeutic applications, Benzoic acid, 5-nitro-2-(phenylamino)-, ethyl ester is also used as an intermediate in the synthesis of other biologically active compounds. Its unique structure allows it to serve as a building block for the preparation of more complex molecules with diverse biological activities. For example, it can be used in the synthesis of derivatives with enhanced pharmacological properties or improved pharmacokinetic profiles.

The synthesis of Benzoic acid, 5-nitro-2-(phenylamino)-, ethyl ester typically involves several steps. One common approach is to start with benzoic acid and react it with phenylamine to form the corresponding amide. The amide is then nitrated to introduce the nitro group and finally esterified with ethanol to produce the desired compound. This multi-step process requires careful control of reaction conditions to ensure high yields and purity.

In conclusion, Benzoic acid, 5-nitro-2-(phenylamino)-, ethyl ester (CAS No. 16587-76-1) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique chemical structure endows it with valuable properties that make it suitable for various applications, including anti-inflammatory and anticancer therapies. Ongoing research continues to uncover new aspects of its biological activity and synthetic utility, further solidifying its importance in the field.

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